REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[CH3:28][C:29]([OH:30])([CH3:31])[CH3:32].[ClH:1].[ClH:2].[K+:26].[K+:27].[OH2:33].[c:3]1([CH2:4][N:10]2[CH2:11][CH2:12][CH:13]([N:16]3[CH2:17][CH2:18][O:19][CH2:20][CH2:21]3)[CH2:14][CH2:15]2)[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[NH:10]1[CH2:11][CH2:12][CH:13]([N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[CH2:14][CH2:15]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(CN2CCC(N3CCOCC3)CC2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(N2CCOCC2)CCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |